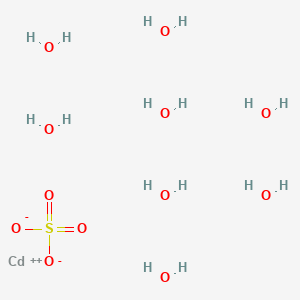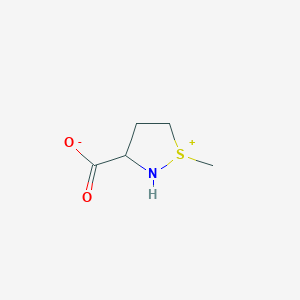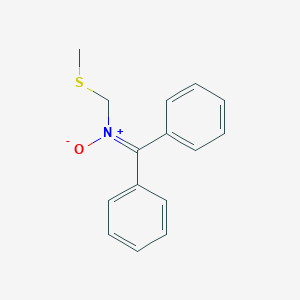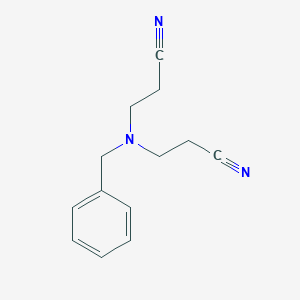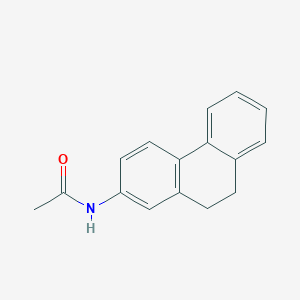
Acetamide, N-(9,10-dihydro-2-phenanthryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(9,10-dihydro-2-phenanthryl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetamide, N-(9,10-dihydro-2-phenanthryl)- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Acetamide, N-(9,10-dihydro-2-phenanthryl)- reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Acetamide, N-(9,10-dihydro-2-phenanthryl)- has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response. Moreover, it has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Acetamide, N-(9,10-dihydro-2-phenanthryl)- in lab experiments is its high selectivity for COX enzymes. It has been found to selectively inhibit COX-2 enzymes, which are involved in the inflammatory response, without affecting COX-1 enzymes, which are involved in the maintenance of gastric mucosa. Moreover, it has been shown to have low toxicity and high bioavailability. However, one of the limitations of using Acetamide, N-(9,10-dihydro-2-phenanthryl)- in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Acetamide, N-(9,10-dihydro-2-phenanthryl)-. One of the potential directions is the development of novel derivatives with improved solubility and efficacy. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Moreover, the development of new analytical methods for the detection and quantification of Acetamide, N-(9,10-dihydro-2-phenanthryl)- in biological samples can provide valuable insights into its pharmacokinetics and pharmacodynamics.
Conclusion:
Acetamide, N-(9,10-dihydro-2-phenanthryl)- is a chemical compound that has shown promising potential for various applications in the scientific research field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential applications in various fields and contribute to the development of novel therapeutic agents.
Synthesemethoden
Acetamide, N-(9,10-dihydro-2-phenanthryl)- can be synthesized through various methods. One of the most common methods involves the reaction of 9,10-dihydro-2-phenanthrylamine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 9,10-dihydro-2-phenanthrylamine with acetyl chloride in the presence of a base. Both of these methods result in the formation of Acetamide, N-(9,10-dihydro-2-phenanthryl)-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(9,10-dihydro-2-phenanthryl)- has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been investigated for its potential applications in drug discovery and development.
Eigenschaften
CAS-Nummer |
18264-88-5 |
|---|---|
Produktname |
Acetamide, N-(9,10-dihydro-2-phenanthryl)- |
Molekularformel |
C16H15NO |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
N-(9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
InChI-Schlüssel |
OQLAAWHUAYKEBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Andere CAS-Nummern |
18264-88-5 |
Löslichkeit |
3.9 [ug/mL] |
Synonyme |
N-(9,10-Dihydrophenanthren-2-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
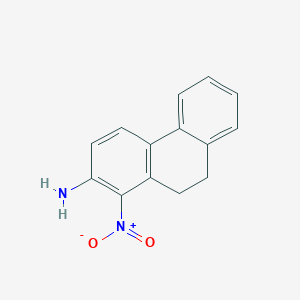
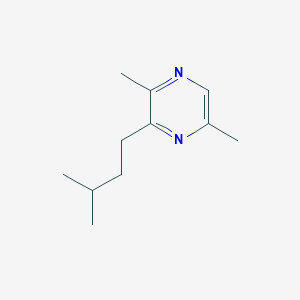

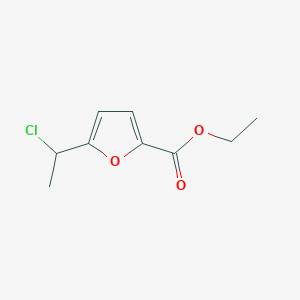
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

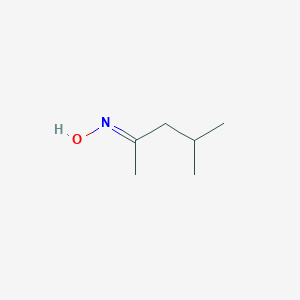
acetic acid](/img/structure/B90747.png)
